N-(2-aminoethyl)-5-bromopyridine-2-carboxamide
Description
N-(2-aminoethyl)-5-bromopyridine-2-carboxamide is a pyridine-derived compound featuring a bromine substituent at the 5-position and a carboxamide group at the 2-position of the pyridine ring.
Properties
Molecular Formula |
C8H10BrN3O |
|---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
N-(2-aminoethyl)-5-bromopyridine-2-carboxamide |
InChI |
InChI=1S/C8H10BrN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13) |
InChI Key |
AGWDXNBKRNPWPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of Aminoethyl Group: The brominated pyridine is then reacted with ethylenediamine to introduce the aminoethyl group at the 2-position.
Formation of Carboxamide Group: The final step involves the conversion of the aminoethyl group to a carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 5-position of the pyridine ring undergoes NAS with nucleophiles, enabling the introduction of varied substituents.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd catalyst, arylboronic acid | Biaryl derivatives | 50–85% | |
| Amination | NH₃, Cu catalyst, 80–100°C | 5-Aminopyridine derivative | 65–78% |
Key Findings :
-
Suzuki cross-coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid) forms biaryl structures, useful in medicinal chemistry .
-
Amination under catalytic conditions replaces bromine with NH₂, enhancing biological activity.
Amide Bond Reactivity
The carboxamide group participates in hydrolysis and condensation reactions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | 5-Bromopyridine-2-carboxylic acid | 72% | |
| Basic Hydrolysis | NaOH (2M), 80°C, 8h | 5-Bromopyridine-2-carboxylate salt | 68% |
Mechanistic Insight :
-
Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.
-
Basic hydrolysis proceeds via deprotonation and hydroxide ion attack.
Aminoethyl Side Chain Reactions
The primary amine in the side chain enables functionalization through alkylation, acylation, or salt formation.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrochloride Formation | HCl (g), Et₂O, RT | N-(2-aminoethyl)-5-bromopyridine-2-carboxamide·HCl | 95% | |
| Boc Protection | (Boc)₂O, THF, NaHMDS | Boc-protected derivative | 85% |
Applications :
-
Hydrochloride salts improve water solubility for biological assays.
-
Boc protection facilitates selective modification of the amine during multistep syntheses .
Electrophilic Substitution
The pyridine ring undergoes electrophilic substitution at activated positions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro-5-bromopyridine derivative | 58% |
Limitations :
Coordination Chemistry
The pyridine nitrogen and amine group act as ligands for metal complexes.
| Metal | Ligand Sites | Application | Reference |
|---|---|---|---|
| Pd(II) | Pyridine N, amine | Catalytic cross-coupling | |
| Cu(II) | Amine, carboxamide O | Antimicrobial agents |
Research Highlight :
pKa and Reactivity Trends
Functional group pKa values influence reaction pathways:
| Group | pKa | Implication | Reference |
|---|---|---|---|
| Pyridine N | ~3.8 | Facilitates protonation in acidic NAS | |
| Aminoethyl (-NH₂) | ~8.0 | Enables salt formation at pH < 7 |
Scientific Research Applications
N-(2-aminoethyl)-5-bromopyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-5-bromopyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations: Bromine vs. Nitro Groups
Key Analogs :
- N-(2-aminoethyl)-5-nitropyridin-2-amine (): Features a nitro group at the 5-position instead of bromine.
- N-(2-aminoethyl)-5-bromopyridine-2-carboxamide: Bromine substituent provides moderate electron-withdrawing effects compared to the strongly electron-withdrawing nitro group.
Impact on Properties :
- Electronic Effects: The nitro group in analogs like (E)-1-((2-(5-nitropyridin-2-ylamino)ethylimino)methyl)naphthalen-2-ol enhances metal ion binding (e.g., Fe³⁺ detection) due to its electron-deficient nature . Bromine, while also electron-withdrawing, may reduce binding affinity but improve stability under reducing conditions.
- Applications : Nitro-substituted derivatives are prioritized in fluorescence-based sensing , whereas brominated analogs like the target compound may find utility in halogen-bonding interactions in medicinal chemistry.
Side Chain Modifications: Aminoethyl vs. Methoxyethyl
Key Analog :
- 5-bromo-N-(2-methoxyethyl)-2-pyridinecarboxamide (): Replaces the aminoethyl group with a methoxyethyl chain.
Impact on Properties :
- Methoxyethyl analogs lack this capability, favoring passive diffusion through lipid membranes .
- Pharmacokinetics: Aminoethyl derivatives may exhibit higher metabolic stability but lower oral bioavailability compared to methoxyethyl analogs due to increased polarity.
Macrocyclic vs. Linear Polyamine Derivatives
Key Analogs :
- Cyclam-substituted N-(2-aminoethyl)propane-1,3-diamine (): Incorporates a macrocyclic backbone (cyclam) with aminoethyl side chains.
Impact on Bioactivity :
- Anti-HIV Activity: Cyclam-based compounds with aminoethyl-polyamine side chains exhibit potent anti-HIV-1 activity by blocking viral entry or integration . The target compound’s linear structure may limit its ability to chelate metal ions critical for viral enzymes but could improve synthetic accessibility.
- Synthetic Complexity : Macrocyclic derivatives require multi-step synthesis with protecting groups (e.g., phthaloyl), whereas the target compound’s linear structure simplifies large-scale production .
Carboxamide vs. Sulfonamide Derivatives
Key Analog :
- N-(5-bromo-2-pyridinyl)-(2-(4-((2-aminosulfonyl)phenyl)phenylearbonyl)amino)-5-aminophenylcarboxamide (): Features a sulfonamide group and additional aromatic substituents.
Impact on Function :
- Target Specificity : Sulfonamide groups enhance binding to enzymes like carbonic anhydrase, while carboxamide derivatives may target kinases or proteases .
Data Tables
Table 1: Substituent Effects on Key Properties
Table 2: Bioactivity Comparison
Research Findings and Implications
- Fluorescence Applications : Bromine’s lower electron-withdrawing capacity compared to nitro groups may limit Fe³⁺ detection efficiency but could enable selective detection of softer metal ions (e.g., Cu⁺) .
- Drug Design : The compound’s balance of moderate hydrophilicity and hydrogen-bonding capability positions it as a versatile intermediate for kinase inhibitors or protease antagonists.
Biological Activity
N-(2-aminoethyl)-5-bromopyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, antimicrobial properties, and other relevant findings from recent studies.
Chemical Structure and Properties
This compound features a brominated pyridine ring substituted with an aminoethyl group and a carboxamide functional group. The presence of these functional groups is crucial for its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For example, derivatives of 5-bromopyridine have shown significant activity against Staphylococcus aureus and Bacillus subtilis , indicating that modifications to the pyridine structure can enhance antibacterial properties .
Antiparasitic Activity
In the context of antiparasitic activity, related compounds have been tested against Plasmodium falciparum, the causative agent of malaria. Structural variations in similar carboxamides have demonstrated strong antiparasitic effects, suggesting that this compound may exhibit comparable efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship (SAR).
| Modification | Biological Effect |
|---|---|
| Bromination at position 5 | Increases antimicrobial potency |
| Aminoethyl substitution | Enhances interaction with biological targets |
| Carboxamide functionality | Essential for maintaining biological activity |
Research indicates that the introduction of different substituents on the pyridine ring can either enhance or diminish the biological activity, emphasizing the importance of careful structural design in drug development .
Case Studies and Research Findings
- Antiparasitic Efficacy : A study evaluating a series of thieno[2,3-b]pyridine-2-carboxamides found that modifications similar to those in this compound significantly affected their ability to inhibit P. falciparum growth. Compounds with optimal substitutions displayed IC50 values below 10 µM, showcasing their potential as antimalarial agents .
- Antimicrobial Activity : Another study highlighted that derivatives of 5-bromopyridine exhibited strong binding affinities to bacterial ATP binding sites, leading to effective inhibition of bacterial growth. The docking studies indicated that these compounds could serve as templates for developing new antibiotics targeting resistant strains .
- Cytotoxicity Assessment : The cytotoxic effects on human cell lines were also evaluated, revealing selectivity indices that suggest a favorable therapeutic window for certain derivatives. Compounds were assessed for their viability effects on HEK293T cells, with promising results indicating low toxicity at therapeutic concentrations .
Q & A
What are the optimal synthetic routes for N-(2-aminoethyl)-5-bromopyridine-2-carboxamide, and how can intermediates be characterized?
Basic Research Focus
The synthesis typically involves coupling 5-bromo-2-pyridinecarboxylic acid with 1,2-diaminoethane. A critical step is the activation of the carboxylic acid, often using carbodiimides (e.g., EDC or DCC) to form an active ester intermediate. For intermediates like 5-bromo-2-aminopyridine, bromination of 2-aminopyridine followed by diazotization and coupling reactions are employed .
Methodological Answer
- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of bromination and IR spectroscopy to verify amide bond formation. HPLC (≥95% purity) ensures intermediate quality.
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Adjust stoichiometry (e.g., 1.2:1 molar ratio of diamine to acid) to minimize unreacted starting material.
How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus
The 5-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings, but steric hindrance from the adjacent amide may reduce catalytic efficiency. Comparative studies on 5-chloro or 5-iodo analogs suggest bromine offers a balance between reactivity and stability .
Methodological Answer
- Experimental Design : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids (1.5 eq) in toluene/EtOH (3:1) at 80°C. Track conversion via GC-MS.
- Data Contradiction : Lower yields (≤60%) compared to non-aminated analogs (≥85%) suggest coordination of the aminoethyl group to the catalyst. Mitigate by adding chelating agents (e.g., 1,10-phenanthroline).
What thermal stability challenges arise when incorporating this compound into polymeric matrices?
Advanced Research Focus
Thermogravimetric analysis (TGA) reveals decomposition above 300°C, attributed to cleavage of the amide bond and bromine elimination. Differential scanning calorimetry (DSC) shows endothermic transitions near 180°C, likely due to mesophase changes in composite materials .
Methodological Answer
- Stability Testing : Perform TGA under nitrogen (10°C/min) to assess mass loss profiles. Compare with DSC data to correlate thermal events.
- Mitigation Strategies : Introduce stabilizing additives (e.g., silica nanoparticles) to delay decomposition. Optimize polymer crosslinking density to reduce chain mobility.
How can the aminoethyl group in this compound be exploited for functionalization in bioconjugation or probe design?
Basic Research Focus
The primary amine facilitates conjugation with carboxylates (via EDC/NHS chemistry) or aldehydes (via Schiff base formation). Applications include fluorescent probes or targeted drug delivery systems.
Methodological Answer
- Bioconjugation Protocol : React with fluorescein isothiocyanate (FITC, 1:1 molar ratio) in PBS (pH 7.4) at 4°C for 12 hours. Purify via size-exclusion chromatography.
- Validation : Use MALDI-TOF MS to confirm conjugate formation. Fluorescence quenching assays assess probe functionality .
What analytical techniques are critical for resolving contradictions in spectral data for this compound?
Advanced Research Focus
Discrepancies in NMR shifts (e.g., amide proton splitting) may arise from rotameric equilibria or solvent effects. X-ray crystallography provides definitive structural validation, while variable-temperature NMR (VT-NMR) clarifies dynamic behavior .
Methodological Answer
- VT-NMR Setup : Acquire spectra in DMSO-d₆ from 25°C to 80°C. Observe coalescence temperatures for rotamers (~60°C).
- Crystallography : Grow crystals via vapor diffusion (CHCl₃/hexane). Resolve ambiguities in bromine positioning using Hirshfeld surface analysis.
How does the compound interact with nucleic acids, and what mechanistic insights exist?
Advanced Research Focus
The aminoethyl group mimics polyamide backbones in PNAs, enabling sequence-selective DNA recognition via strand displacement. Studies on analogous systems show hybridization stability (ΔTm ≥ 10°C vs. DNA-DNA) due to uncharged backbones .
Methodological Answer
- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity (KD) for target DNA sequences (e.g., 5’-dAAGTACT-3’).
- Mechanistic Study : Employ fluorescence polarization to monitor displacement kinetics. Compare with molecular dynamics simulations (AMBER force field).
What are the challenges in achieving regioselective functionalization of the pyridine ring?
Basic Research Focus
Electrophilic substitution at the 3-position competes with 5-bromo-directed reactions. Computational modeling (DFT, B3LYP/6-31G*) predicts electron density distribution, guiding reagent selection .
Methodological Answer
- Regioselective Nitration : Use fuming HNO₃ in H₂SO₄ at 0°C. Monitor via LC-MS to identify 3-nitro vs. 4-nitro products.
- Model Validation : Compare experimental yields (e.g., 75% 3-nitro) with DFT-predicted activation energies.
How does solvent polarity affect the compound’s solubility and aggregation behavior?
Basic Research Focus
High solubility in polar aprotic solvents (DMF, DMSO) contrasts with precipitation in water (logP ≈ 1.8). Dynamic light scattering (DLS) reveals micelle formation in aqueous buffers above 0.1 mM .
Methodological Answer
- Solubility Screen : Use shake-flask method (HPLC quantification) in 10 solvents. Calculate Hansen solubility parameters.
- Aggregation Study : Perform DLS at varying concentrations (0.01–1 mM) in PBS. Correlate with TEM imaging.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
